molecular formula C21H25FN4O2 B14935069 4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide

4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide

Cat. No.: B14935069
M. Wt: 384.4 g/mol
InChI Key: GNNZIYPXWZYFDJ-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit HDACs, for example, makes it a valuable compound for research into gene regulation and potential therapeutic applications.

Properties

Molecular Formula

C21H25FN4O2

Molecular Weight

384.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylethylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H25FN4O2/c22-18-6-8-19(9-7-18)25-12-14-26(15-13-25)21(28)24-16-20(27)23-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,27)(H,24,28)

InChI Key

GNNZIYPXWZYFDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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